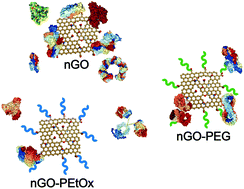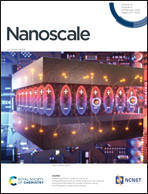Human plasma proteome association and cytotoxicity of nano-graphene oxide grafted with stealth polyethylene glycol and poly(2-ethyl-2-oxazoline)†
Nanoscale Pub Date: 2018-04-10 DOI: 10.1039/C8NR00835C
Abstract
Polyethylene glycol (PEG) is a gold standard against protein fouling. However, recent studies have revealed surprising adverse effects of PEG, namely its immunogenicity and shortened bio-circulation upon repeated dosing. This highlights a crucial need to further examine ‘stealth’ polymers for controlling the protein ‘corona’, a new challenge in nanomedicine and bionanotechnology. Poly(2-ethyl-2-oxazoline) (PEtOx) is another primary form of stealth polymer that, despite its excellent hydrophilicity and biocompatibility, has found considerably less applications compared with PEG. Herein, we performed label-free proteomics to compare the associations of linear PEG- and PEtOx-grafted nano-graphene oxide (nGO) sheets with human plasma proteins, complemented by cytotoxicity and haemolysis assays to compare the cellular interactions of these polymers. Our data revealed that nGO-PEG enriched apolipoproteins, while nGO-PEtOx displayed a preferred binding with pro-angiogenic and structural proteins, despite high similarities in their respective top-10 enriched proteins. In addition, nGO-PEG and nGO-PEtOx exhibited similar levels of enrichment of complement proteins. Both PEG and PEtOx markedly reduced nGO toxicity to HEK 293 cells while mitigating nGO haemolysis. This study provides the first detailed profile of the human plasma protein corona associated with PEtOx-grafted nanomaterials and, in light of the distinctions of PEtOx in chemical adaptability, in vivo clearance and immunogenicity, validates the use of PEtOx as a viable stealth alternative to PEG for nanomedicines and bionanotechnologies.

Recommended Literature
- [1] 77. The synthesis of methyl- and dimethyl-dibenzofurans
- [2] MOF-derived multicomponent Fe2P–Co2P–Ni2P hollow architectures for efficient hydrogen evolution†
- [3] Facile fabrication of thermally reduced graphene oxide–platinum nanohybrids and their application in catalytic reduction and dye-sensitized solar cells†
- [4] Spin-polarization anisotropy controlled by bending in tungsten diselenide nanoribbons and tunable excitonic states†
- [5] The storage and distribution of petroleum
- [6] Developing iron-based anionic redox couples for thermogalvanic cells: towards the replacement of the ferricyanide/ferrocyanide redox couple†
- [7] COMBI, continuous ozonation merged with biofiltration to study oxidative and microbial transformation of trace organic contaminants†
- [8] Open-focused microwave-assisted digestion for the preparation of large mass organic samples
- [9] Sc2S@C2(7892)–C70: a metallic sulfide cluster inside a non-IPR C70 cage†
- [10] Multilayered ordered mesoporous platinum/titania composite films: does the photocatalytic activity benefit from the film thickness?










